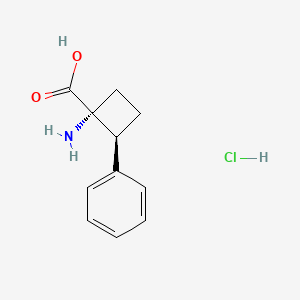![molecular formula C8H6N2O4S2 B11762519 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid: is a heterocyclic compound that features a thiophene ring fused with a thieno[2,3-b]thiophene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate dicarboxylic acid derivatives with thiophene intermediates under controlled conditions. Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound at scale.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Its derivatives have been studied for their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, its derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) in cancer cells, leading to reduced cell proliferation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
- Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
Uniqueness: Compared to its methylated or unsubstituted counterparts, the amino groups provide additional sites for chemical modification, enhancing its versatility in synthetic chemistry and material science .
Eigenschaften
Molekularformel |
C8H6N2O4S2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H6N2O4S2/c9-2-1-3(10)5(7(13)14)16-8(1)15-4(2)6(11)12/h9-10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
MNNQTVCIMMUPMB-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(SC(=C1N)C(=O)O)SC(=C2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)


![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)






![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11762518.png)


